1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride
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Overview
Description
1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure combined with a benzothiazole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: This step often involves a condensation reaction between a substituted aniline and a thioamide, followed by cyclization to form the benzothiazole ring.
Coupling of the Two Fragments: The final step involves coupling the spirocyclic core with the benzothiazole moiety through a suitable linker, often using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
1-(2-Amino-5-azaspiro[3
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and benzothiazole moiety allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone
- 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanol
Uniqueness
1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride is unique due to its combination of a spirocyclic core and a benzothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS.ClH/c18-13-9-17(10-13)5-1-2-6-20(17)16(21)8-12-3-4-14-15(7-12)22-11-19-14;/h3-4,7,11,13H,1-2,5-6,8-10,18H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSKKSQEKGBHBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2(C1)CC(C2)N)C(=O)CC3=CC4=C(C=C3)N=CS4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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